Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound with a molecular formula of C20H21N3O4S2 and an average mass of 431.528 Da . This compound is notable for its intricate structure, which includes a thieno[2,3-d]pyrimidine core, a benzoate ester, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the thioacetamido group with other nucleophiles. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides
Scientific Research Applications
Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This modulation can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)benzoate can be compared with other thieno[2,3-d]pyrimidine derivatives, such as:
3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine: Lacks the benzoate ester and thioacetamido groups, resulting in different chemical properties and biological activities.
Ethyl 3-(2-((3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)propanoate: Similar structure but with a propanoate ester instead of a benzoate ester, leading to variations in reactivity and application
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various fields of research and industry.
Properties
Molecular Formula |
C20H21N3O4S2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 3-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C20H21N3O4S2/c1-5-27-19(26)13-7-6-8-14(9-13)21-15(24)10-28-20-22-17-16(18(25)23(20)4)11(2)12(3)29-17/h6-9H,5,10H2,1-4H3,(H,21,24) |
InChI Key |
ZAWVRDPVGTVUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.